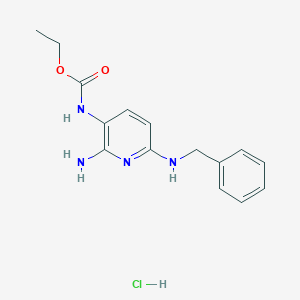

Desfluoro Flupirtine Hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHPVMNCBBZWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Flupirtine (B1215404) and Related Aminopyridine Scaffolds

The synthesis of Flupirtine and its analogs is rooted in the chemistry of aminopyridines. These scaffolds are crucial building blocks in many pharmaceutical compounds. researchgate.net

Precursor Synthesis Strategies and Derivatization

The journey to Flupirtine typically begins with the synthesis of a key intermediate, 2-amino-3-nitro-6-chloropyridine. This is often achieved by reacting 2,6-dichloro-3-nitropyridine (B41883) with aqueous ammonia (B1221849). google.com This intermediate then undergoes a reaction with p-fluorobenzylamine to yield 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine. google.com

Various strategies have been explored to optimize this process. For instance, one method involves the use of triethylamine (B128534) as a base and carrying out the reaction in water. google.com Another approach utilizes potassium carbonate in n-propanol. google.com The yield of this step is a critical factor, with some methods reporting yields around 40%. google.com

Once the 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine is obtained, the nitro group is reduced to an amino group. This is a pivotal step, and various reducing agents and conditions have been employed. A common method is catalytic hydrogenation using Raney nickel. google.com Alternative catalysts like palladium on activated carbon have also been used to potentially improve purity and reduce byproducts. google.com The reduction yields 2,3-diamino-6-(4-fluorobenzylamino)pyridine. google.com

The final step in the synthesis of the Flupirtine base is the acylation of the newly formed amino group. This is typically achieved by reacting the diamino intermediate with ethyl chloroformate. google.com The resulting Flupirtine base can then be converted to its maleate (B1232345) or hydrochloride salt. google.comgoogle.com

Key Reaction Mechanisms in Aminopyridine Formation

The formation of the aminopyridine scaffold in these syntheses involves several key reaction mechanisms. The initial reaction of 2,6-dichloro-3-nitropyridine with ammonia is a nucleophilic aromatic substitution, where an amino group displaces a chlorine atom.

The Chichibabin reaction is a classic method for producing 2-aminopyridine (B139424) derivatives through the reaction of pyridine (B92270) with sodium amide. wikipedia.org This reaction proceeds via an addition-elimination mechanism, involving a σ-adduct intermediate. wikipedia.org While not directly used in the primary Flupirtine synthesis, it highlights a fundamental route to aminopyridines.

Modern methods for aminopyridine synthesis often involve multicomponent reactions (MCRs). researchgate.netnih.gov These reactions can be highly efficient, combining several starting materials in a single step to generate complex products. nih.gov For example, a four-component reaction can be used to synthesize functionalized 2-aminopyridines from readily available substrates under solvent-free conditions. researchgate.net The mechanism often involves a series of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. nih.gov

The acetylation of aminopyridines, a reaction analogous to the acylation step in Flupirtine synthesis, has been studied to understand its mechanism. The reaction of aminopyridines with acetic anhydride (B1165640) generally proceeds via direct acetylation at the exocyclic amino group for 2- and 3-aminopyridines. publish.csiro.au However, for the highly reactive 4-aminopyridine, the reaction can occur through a ring N-acetyl intermediate. publish.csiro.au

Synthetic Approaches for Desfluoro Flupirtine Hydrochloride

The synthesis of this compound involves the removal of the fluorine atom from the fluorobenzyl group of Flupirtine or its precursors. This process is known as defluorination.

Design and Optimization of Defluorination Reactions

Defluorination reactions are challenging due to the strength of the carbon-fluorine bond. acs.org Various methods have been developed for the defluorination of organofluorine compounds. These can be broadly categorized into reductive, oxidative, and enzymatic approaches.

Reductive defluorination often employs transition-metal complexes and can be considered a form of hydrodefluorination. dntb.gov.ua Oxidative defluorination has also been demonstrated, for example, using a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst. acs.org Enzymatic defluorination using dehalogenase enzymes is another emerging strategy. acs.org

For the synthesis of Desfluoro Flupirtine, a key consideration is the selective defluorination of the fluorobenzyl group without affecting other parts of the molecule. The choice of defluorination agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. organic-chemistry.orgorganic-chemistry.org

Chemo-selective Synthesis of Desfluoro Analogs

The synthesis of Desfluoro Flupirtine would likely involve the preparation of a desfluoro precursor. One potential route is to start with benzylamine (B48309) instead of p-fluorobenzylamine in the initial steps of the Flupirtine synthesis. This would lead to the formation of a desfluoro analog of the 2-amino-3-nitro-6-(benzylamino)pyridine intermediate.

Alternatively, the defluorination could be performed on an intermediate or the final Flupirtine molecule. The challenge in this approach is to achieve chemo-selectivity, meaning the reaction should only target the C-F bond of the fluorobenzyl group. The presence of other functional groups in the Flupirtine molecule makes this a non-trivial task.

The formation of impurities during synthesis is a significant concern. For instance, in the synthesis of other drugs like ezetimibe, a "desfluoro" impurity can arise from impurities in the starting materials. nih.gov This highlights the importance of using pure starting materials to control the formation of unwanted byproducts.

Characterization of Synthetic Intermediates and Final Compound Purity

Throughout the synthesis of this compound, the characterization of intermediates and the final product is essential to ensure the correct chemical structure and purity. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring the progress of reactions and assessing the purity of the final product. nih.govresearchgate.net It can be used to detect and quantify impurities, including any remaining starting materials or byproducts formed during the synthesis. nih.gov Stability-indicating HPLC methods are particularly important for identifying degradation products that may form under various stress conditions. semanticscholar.orgresearchgate.net

Spectroscopic methods are used to elucidate the structure of the synthesized compounds. These include:

Mass Spectrometry (MS) to determine the molecular weight of the compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to provide detailed information about the structure and connectivity of atoms in the molecule. nih.gov

Infrared (IR) spectroscopy to identify the functional groups present in the molecule. nih.gov

The combination of these techniques allows for the unambiguous identification and characterization of the synthetic intermediates and the final this compound, ensuring its identity, purity, and quality. nih.gov

Impurity Profiling in Synthetic Processes Relevant to this compound

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). Impurities can arise from various sources, including starting materials, intermediates, reagents, and degradation of the final product. For this compound, a close structural analog of Flupirtine, the impurity profile is expected to share similarities with the parent compound, primarily differing in the absence of the fluorine atom on the benzyl (B1604629) ring. The separation and characterization of such closely related desfluoro impurities can be particularly challenging due to their similar physicochemical properties. researchgate.net

While specific comprehensive studies on the impurity profile of this compound are not extensively detailed in publicly available literature, significant insights can be drawn from the extensive research conducted on Flupirtine maleate. The manufacturing process and stability studies of Flupirtine have identified several process-related impurities and degradation products that are highly likely to have corresponding analogs in the synthesis of this compound.

Process-Related Impurities:

During the synthesis of Flupirtine maleate, several impurities have been identified, often present in laboratory batches at levels ranging from 0.05% to 1.0%. nih.gov These are typically isolated from the mother liquor using chromatographic techniques and characterized using a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. nih.govsimsonpharma.com Given the parallel synthetic routes, analogous impurities are expected for this compound.

Two notable process-related impurities identified in the production of Flupirtine maleate are:

Impurity-I: diethyl 5-((4-fluorobenzyl)amino)-2-oxo-1H-imidazo[4,5-b]pyridine-1,3(2H)-dicarboxylate nih.gov

Impurity-II: diethyl(6-((4-fluorobenzyl)amino)pyridine-2,3-diyl)dicarbamate nih.gov

The formation of these impurities is linked to the specific reagents and intermediates used in the synthetic pathway. For this compound, the corresponding impurities would be the desfluoro versions of these molecules.

Table 1: Potential Process-Related Impurities in this compound Synthesis (Analogous to Flupirtine Impurities)

| Impurity Name (Analog) | Potential Structure of Desfluoro Analog | Likely Source in Synthesis |

|---|---|---|

| Desfluoro-Impurity-I | diethyl 5-((benzyl)amino)-2-oxo-1H-imidazo[4,5-b]pyridine-1,3(2H)-dicarboxylate | Side reaction of intermediates |

Degradation Products:

Forced degradation studies are crucial for identifying potential degradation products that can form under various stress conditions, providing insight into the intrinsic stability of a drug molecule. researchgate.net Studies on Flupirtine maleate have been conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions, leading to the identification of several degradation products. nih.govmdpi.com These findings are instrumental in predicting the degradation pathways for this compound.

Under acidic and basic hydrolysis, as well as oxidative conditions, a number of degradation products of Flupirtine have been isolated and characterized. nih.gov Similarly, thermal degradation has been shown to produce distinct impurities. nih.gov

Table 2: Potential Degradation Products of this compound (Based on Flupirtine Forced Degradation Studies)

| Stress Condition | Potential Degradation Products of this compound |

|---|---|

| Acidic Hydrolysis | Analogs of Flupirtine degradation products D1 and D4 nih.gov |

| Basic Hydrolysis | Analogs of Flupirtine degradation products D1 and D2 nih.gov |

| Oxidative Degradation | Analogs of Flupirtine degradation products D1, D4, and D8 nih.gov |

| Thermal Degradation | Analogs of Flupirtine degradation products D3, D5, D6, and D7 nih.gov |

Analytical Methodologies for Impurity Detection:

The detection and quantification of impurities in pharmaceuticals rely on sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for this purpose. researchgate.netnih.gov For Flupirtine and its related substances, reversed-phase HPLC methods using C18 columns are well-established. mdpi.com These methods are typically validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness. mdpi.com

The structural similarity between a drug and its desfluoro impurity makes their separation a significant analytical challenge. researchgate.net The development of a stability-indicating assay method is essential to separate the active ingredient from its impurities and degradation products, ensuring the quality and safety of the drug substance. mdpi.com

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

Desfluoro-flupirtine's parent compound, flupirtine (B1215404), is recognized as a potent activator of neuronal Kv7 potassium channels. nih.govrndsystems.com These voltage-gated channels, particularly the heteromers of Kv7.2 and Kv7.3 subunits, are crucial regulators of neuronal excitability. nih.gov The activation of Kv7 channels leads to a hyperpolarizing shift in the neuronal membrane potential, which stabilizes the resting state and increases the threshold for action potential generation. researchgate.net

Table 1: Effect of Flupirtine on Human Myelinated Axons In Vitro

| Parameter | Effect of Flupirtine (3-30 μM) | Reference |

|---|---|---|

| Relative Refractory Period | Shortened | nih.gov |

A significant mechanism of action for this class of compounds is the activation of G-protein-regulated inwardly rectifying potassium (GIRK) channels. researchgate.netnih.govresearchgate.net GIRK channels are key effectors in neurotransmission, activated by G-protein βγ subunits following the stimulation of G-protein-coupled receptors (GPCRs). frontiersin.org

Studies on cultured rat hippocampal neurons demonstrated that flupirtine activates an inwardly rectifying potassium current (Kir) in a dose-dependent manner, with a half-maximal effective concentration (EC50) of 0.6 μM. nih.govnih.gov This activation was shown to be dependent on a pertussis toxin (PTX)-sensitive G-protein, indicating a classic G-protein-mediated signaling pathway. nih.govnih.gov The activation of GIRK channels by flupirtine stabilizes the neuron's resting membrane potential, making the cell less susceptible to excitatory stimuli. researchgate.netresearchgate.net This stabilization is a cornerstone of the compound's neuroprotective and analgesic effects. researchgate.netnih.gov

Table 2: Flupirtine's Effect on Inwardly Rectifying Potassium Current (Kir) in Hippocampal Neurons

| Parameter | Value | Reference |

|---|---|---|

| EC50 for Kir Activation | 0.6 μM | nih.govnih.gov |

The compound exhibits functional N-methyl-D-aspartate (NMDA) receptor antagonism, which is not achieved through direct binding to the receptor site. nih.govnih.gov Instead, this antagonism is an indirect consequence of the activation of potassium channels. nih.gov

The mechanism relies on the stabilization of the neuronal resting membrane potential. researchgate.netnih.gov The NMDA receptor channel is physiologically blocked by a magnesium ion (Mg²⁺) at resting membrane potential. This Mg²⁺ block is voltage-dependent and is only relieved upon significant depolarization of the cell membrane. By activating Kv7 and GIRK channels, flupirtine hyperpolarizes the membrane or stabilizes it at its resting potential. researchgate.netresearchgate.net This enhancement of the resting state maintains the Mg²⁺ block on the NMDA receptor, thus preventing its activation by glutamate. researchgate.netnih.gov Direct interaction studies show that only very high concentrations of flupirtine (EC50 of 182.1+/-12.1 μM) directly antagonize NMDA currents, suggesting this is not the primary mechanism at therapeutic concentrations. nih.gov This indirect inhibition of NMDA receptor activation is a key contributor to the compound's neuroprotective properties. nih.govnih.gov

Flupirtine and its analogs are allosteric modulators of GABA type-A (GABAA) receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. rndsystems.comnih.gov The compound does not act as a direct agonist but rather enhances the current evoked by GABA. nih.gov

This modulation is subtype-selective. Studies have shown that flupirtine's potentiation of GABA-induced currents is significantly more pronounced in dorsal root ganglion (DRG) neurons compared to hippocampal or sympathetic neurons. nih.gov In DRG neurons, flupirtine (EC50 of 21 μM) can enhance currents from a low concentration of GABA by up to eight-fold. nih.gov It behaves as an uncompetitive antagonist, lowering the EC50 for GABA by 5.3-fold while also depressing the maximal current amplitude. nih.gov In contrast, in hippocampal neurons, the EC50 for GABA was reduced 3.1-fold with no change in the maximum current. nih.gov Further research indicates that δ subunit-containing GABAA receptors, which are often located extrasynaptically and mediate tonic inhibition, are preferred targets where flupirtine acts as a positive allosteric modulator. nih.gov

Table 3: Flupirtine's Modulatory Effect on GABAA Receptors

| Neuronal Type | EC50 for Enhancement of GABA Current | Effect on Maximal GABA Current | Reference |

|---|---|---|---|

| Dorsal Root Ganglion (DRG) | 21 μM | Depressed by 34% | nih.gov |

The compound demonstrates significant neuroprotective and anti-apoptotic capabilities in a variety of in vitro models. rndsystems.comresearchgate.net It has been shown to protect neurons from apoptotic cell death induced by a range of toxins and pathological proteins, including the HIV coat protein gp120, prion protein fragments (PrP106-126), glutamate, and NMDA. nih.govnih.govresearchgate.net

A key mechanism underlying these effects is the upregulation of Bcl-2, an anti-apoptotic protein. nih.govresearchgate.net In neuronal cell cultures exposed to apoptotic stimuli, flupirtine treatment was found to increase the expression of Bcl-2. nih.govresearchgate.net This effect helps to stabilize mitochondrial function and prevent the activation of the downstream caspase cascade that executes cell death. The protective effects are not limited to neuronal cells; flupirtine has also been shown to reduce induced apoptosis in human lymphocytes. nih.gov This broad cytoprotective profile is linked to its ability to counteract excitotoxicity and oxidative stress. researchgate.netpsu.edu

The pharmacological profile of this compound class includes potent antioxidant activity. nih.govresearchgate.net This action is primarily achieved through the restoration and maintenance of intracellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.govresearchgate.netpsu.edu

In Vivo Preclinical Efficacy Studies in Animal Models

Evaluation of Analgesic Efficacy in Pain Models

The analgesic properties of flupirtine, the parent compound of Desfluoro-flupirtine, have been extensively evaluated in a variety of animal pain models. These studies have consistently demonstrated its efficacy as a medium to strong-acting analgesic. nih.gov In models of acute pain, such as the hot plate test and tail-flick test, flupirtine has shown a potent central analgesic effect. nih.gov Its efficacy is reported to be greater than that of codeine, pethidine, and dextropropoxyphene in several standard laboratory tests. nih.gov

In inflammatory pain models, such as the carrageenan-induced paw inflammation model in rats, flupirtine has been shown to effectively reverse hyperalgesia. patsnap.com Furthermore, its utility extends to neuropathic pain models, including paclitaxel-induced and streptozotocin-induced diabetic neuropathy, where it has also demonstrated significant antinociceptive effects. patsnap.comnih.gov The primary mechanism underlying its analgesic action is attributed to its function as a selective neuronal potassium channel opener (SNEPCO), which leads to neuronal membrane stabilization and an indirect antagonism of NMDA receptor-mediated neuronal hyperexcitability. nih.govresearchgate.net

Table 1: Analgesic Efficacy of Flupirtine in Preclinical Pain Models

| Pain Model | Animal Species | Key Findings | Citation |

|---|---|---|---|

| Haffner's Test, Electro-Pain Test | Mice, Rats | Potency between dextromoramide/methadone and weaker analgesics like codeine and paracetamol. | nih.gov |

| Randall-Selitto Test (Inflammation) | Rats | Up to 4 times more potent than codeine; significantly more potent than phenacetin (B1679774) and paracetamol. | nih.gov |

| Hot Plate Test | Mice | Twice as active as codeine and approximately 10 times more active than phenacetin. | nih.gov |

| Acetic Acid Writhing Test | Mice | Demonstrated analgesic activity, though less potent than in other models. | nih.gov |

| Carrageenan-Induced Inflammatory Pain | Rats | Effectively reversed carrageenan-induced hyperalgesia. | patsnap.com |

| Paclitaxel-Induced Neuropathic Pain | Mice | Showed significant antinociceptive effects. | nih.gov |

| Streptozotocin-Induced Diabetic Neuropathy | Rats | Produced significant antinociceptive effects, particularly in combination with morphine. | patsnap.com |

Assessment of Muscle Relaxant Properties

In addition to its analgesic effects, flupirtine exhibits significant muscle relaxant properties. nih.govresearchgate.net This dual therapeutic action makes it particularly relevant for pain conditions associated with increased muscle tension. nih.govresearchgate.net Preclinical investigations in conscious rats have demonstrated that flupirtine reduces skeletal muscle tone at doses comparable to those that produce analgesia, without inducing sedative side effects like ataxia. nih.gov

The mechanism for this muscle-relaxing effect is believed to stem from the inhibition of reflexes at the spinal level. nih.govnih.gov Specifically, flupirtine has been shown to depress the spinal polysynaptic flexor reflex, which is mediated by NMDA receptors, while not affecting the non-NMDA receptor-mediated monosynaptic Hoffmann reflex (H-reflex). nih.govwjgnet.com This targeted inhibition of polysynaptic pathways contributes to the reduction of abnormally increased muscle tension. nih.gov

Table 2: Assessment of Flupirtine's Muscle Relaxant Properties in Preclinical Models

| Model/Test | Animal Species | Key Findings | Citation |

|---|---|---|---|

| Skeletal Muscle Tone Measurement | Conscious Rats | Reduced skeletal muscle tone at antinociceptive-effective doses without sedation. | nih.gov |

| Spinal Reflex Inhibition | Not Specified | Depressed the NMDA receptor-mediated spinal polysynaptic flexor reflex. | nih.govwjgnet.com |

| Hoffmann Reflex (H-reflex) | Not Specified | Did not influence the monosynaptic H-reflex, indicating selectivity. | nih.govwjgnet.com |

Investigation of Anticonvulsant Potential in Experimental Seizure Models

The anticonvulsant potential of flupirtine has been investigated in several preclinical models of seizures. Its unique mechanism as a Kv7 potassium channel opener provides a sound basis for its efficacy in controlling neuronal hyperexcitability, a hallmark of epilepsy.

Table 3: Anticonvulsant Potential of Flupirtine in Experimental Seizure Models

| Seizure Model | Animal Species | Key Findings | Citation |

|---|---|---|---|

| Maximal Electroshock Seizure (MES) | Rats | Showed protection against MES-induced seizures. | msdiscovery.org |

| Hypoxia-Induced Neonatal Seizures | Rats | Prevented the development of both electroclinical and electrographic seizures during hypoxia. | |

| Hypoxic-Ischemic Injury Model | Neonatal Rats | Reduced the number of rats with seizures, and decreased seizure frequency and duration. Showed greater efficacy than phenobarbital. | nih.gov |

Neuroprotective Efficacy in Ischemia and Hypoxia Models

Flupirtine has demonstrated significant neuroprotective properties in preclinical models of neuronal damage, particularly those involving ischemia and hypoxia. This neuroprotection is linked to its ability to counteract excitotoxicity, a key process in ischemic cell death. The compound indirectly antagonizes NMDA receptor-mediated excitotoxicity and reduces the subsequent rise in intracellular calcium concentrations. nih.gov

In in vitro studies using primary cortical neurons from rat embryos, pre-incubation with flupirtine was found to protect neurons from apoptotic cell death induced by various neurotoxic agents. nih.gov A key mechanism identified is the increased expression of the anti-apoptotic protein Bcl-2 and the antioxidant glutathione. xiahepublishing.com In an in vivo animal model of neonatal hypoxic-ischemic encephalopathy, treatment with flupirtine significantly reduced brain injury at an acute time point following the insult. xiahepublishing.com These findings highlight its potential to mitigate neuronal damage following hypoxic or ischemic events.

Table 4: Neuroprotective Efficacy of Flupirtine in Preclinical Models

| Model | System | Key Findings | Citation |

|---|---|---|---|

| Glutamate or NMDA-induced Apoptosis | Human Neurons (in vitro) | Increased levels of Bcl-2 and glutathione, protecting against cell death. | xiahepublishing.com |

| Ischemia-induced Apoptosis | Experimental Models | Reduced the expression of oncogenes and the formation of reactive oxygen species. | xiahepublishing.com |

| Neonatal Hypoxic-Ischemic Encephalopathy | Rats (in vivo) | Significantly reduced brain injury at acute time points post-insult. | xiahepublishing.com |

Synergistic Effects in Combination Therapies in Animal Models

The therapeutic potential of flupirtine may be enhanced when used in combination with other drugs, as demonstrated in several preclinical studies. These investigations have shown synergistic or additive effects, particularly in the context of pain and seizure management.

In pain models, combining flupirtine with morphine resulted in a significant increase in morphine's antinociceptive effects without a corresponding increase in sedation. patsnap.com In a model of inflammatory pain, a combination of flupirtine and morphine, at doses that were ineffective when given alone, produced a complete reversal of hyperalgesia. patsnap.com Similarly, synergistic analgesic effects were observed when flupirtine was combined with antihistamines like promethazine (B1679618) and fexofenadine (B15129) in various pain models in mice. nih.gov

In the context of epilepsy, co-administration of flupirtine with established antiepileptic drugs (AEDs) such as diazepam, sodium valproate, phenobarbitone, and phenytoin (B1677684) resulted in a significantly stronger protective effect against maximal electroshock seizures in rats than either drug alone. msdiscovery.org

Table 5: Synergistic Effects of Flupirtine in Combination Therapies

| Combination | Animal Model/Test | Therapeutic Area | Key Findings | Citation |

|---|---|---|---|---|

| Flupirtine + Morphine | Carrageenan Paw Inflammation (Rats) | Pain | Complete reversal of hyperalgesia at doses ineffective alone. | patsnap.com |

| Flupirtine + Morphine | Diabetic Neuropathy (Rats) | Pain | Highly significant antinociceptive effects from a previously ineffective dose of morphine. | patsnap.com |

| Flupirtine + Antihistamines (Promethazine, Fexofenadine) | Acetic Acid Writhing, Inflammatory & Neuropathic Pain (Mice) | Pain | Produced synergistic analgesic effects. | nih.gov |

| Flupirtine + Diazepam, Sodium Valproate, Phenobarbitone, Phenytoin | Maximal Electroshock Seizure (Rats) | Seizures | Stronger protective effect against seizures compared to individual drugs. | msdiscovery.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Desfluoro Flupirtine Hydrochloride |

| Flupirtine |

| Acetylsalicylic Acid |

| Bcl-2 |

| Codeine |

| Dextromoramide |

| Dextropropoxyphene |

| Diazepam |

| Fexofenadine |

| Glutathione |

| Ibuprofen |

| Indomethacin |

| Methadone |

| Morphine |

| Paracetamol |

| Pethidine |

| Phenacetin |

| Phenobarbital |

| Phenobarbitone |

| Phenytoin |

| Promethazine |

| Sodium Valproate |

| Tramadol |

Metabolic Pathways and Metabolite Profiling

In Vivo Metabolic Fate in Animal ModelsNo in vivo studies detailing the metabolic fate of Desfluoro Flupirtine (B1215404) Hydrochloride in any animal models were found in the comprehensive literature search.

Pharmacokinetic Profiles and Disposition in Various Animal Species

The pharmacokinetic profile of Desfluoro Flupirtine (D-13223) has been studied in conjunction with its parent compound, Flupirtine, in several animal species.

In neonatal rats, following a single intraperitoneal administration of flupirtine, the active metabolite D-13223 was formed and detected in all assessed tissues. nih.gov The highest concentrations of D-13223 were found in the liver, which is the primary site of its formation. nih.gov The half-life of the parent compound, flupirtine, in various tissues of neonatal rats ranged from 3.1 to 5.2 hours. nih.govresearchgate.net

Studies in cats and horses have primarily focused on the pharmacokinetics of the parent drug, flupirtine, providing a basis for understanding the exposure that leads to the formation of its metabolites. In cats, after oral administration, flupirtine plasma concentrations were lower than after intravenous administration, but detectable for the same duration. nih.gov In horses, the mean elimination half-life of flupirtine was longer after oral administration (10.27 h) compared to intravenous administration (3.02 h). nih.gov

The table below summarizes key pharmacokinetic parameters of Flupirtine in different animal species, which dictates the subsequent formation and disposition of Desfluoro Flupirtine.

Pharmacokinetic Parameters of Flupirtine in Animal Models

| Species | Administration Route | Dose | Elimination Half-Life (t½) | Bioavailability (F) | Source |

|---|---|---|---|---|---|

| Neonatal Rat | Intraperitoneal | 25 mg/kg | 3.1 - 5.2 hours (in various tissues) | Not Reported | nih.gov |

| Cat | Intravenous (IV) | 5 mg/kg | Not Reported | - | nih.gov |

| Cat | Oral (PO) | 5 mg/kg | Not Reported | ~40% | nih.gov |

| Horse | Intravenous (IV) | 1 mg/kg | 3.02 hours | - | nih.gov |

| Horse | Oral (PO) | 5 mg/kg | 10.27 hours | 71.4 ± 33.1% | nih.gov |

Tissue Distribution and Clearance Mechanisms

The tissue distribution of flupirtine and its metabolite, Desfluoro Flupirtine (D-13223), has been investigated in neonatal rats. nih.gov Following systemic administration, flupirtine was found to distribute to a wide range of tissues, including the liver, kidney, lung, heart, spleen, retina, and various brain regions like the hippocampus and cortex. nih.gov

D-13223 was also detected in all these tissues, with the highest concentrations consistently observed in the liver, underscoring its role as the principal organ for metabolism. nih.gov The area under the concentration-time curve (AUC) for flupirtine was highest in the liver and lowest in the spleen. nih.gov Notably, flupirtine and its metabolites can cross the blood-brain barrier, reaching target brain tissues within an hour of dosing and persisting for up to 24 hours. nih.gov

Clearance of flupirtine is primarily metabolic. The main clearance pathways involve hydrolysis and subsequent N-acetylation to form D-13223, as well as glucuronidation and oxidation by peroxidases. nih.govresearchgate.net The liver is the main organ responsible for this clearance. researchgate.netnih.gov

Tissue Distribution of Flupirtine in Neonatal Rats (AUC 0-24h)

| Tissue | AUC (µg·h/g tissue) | Source |

|---|---|---|

| Liver | 488 | nih.gov |

| Brain (various regions) | ~195 | nih.govresearchgate.net |

| Spleen | 82 | nih.gov |

Bioavailability Assessment in Animal Systems

The oral bioavailability of the parent compound, flupirtine, provides an indication of the systemic exposure that leads to the formation of Desfluoro Flupirtine. In cats, the oral bioavailability of flupirtine was found to be approximately 40%. nih.gov In horses, a higher oral bioavailability of 71.4% was reported. nih.gov In humans, flupirtine is well-absorbed with an oral bioavailability of about 90%. nih.govnih.gov This high absorption ensures significant systemic delivery of the parent drug for subsequent metabolism into Desfluoro Flupirtine and other metabolites.

Advanced Metabolite Identification Methodologies

The identification and quantification of Desfluoro Flupirtine and other metabolites rely on sophisticated analytical techniques that offer high sensitivity, selectivity, and structural elucidation capabilities.

High-Resolution Mass Spectrometry Approaches (LC-HRMS, LC-MS/MS, QTRAP)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of flupirtine and its metabolites. bjmu.edu.cnnih.govnih.gov These methods are highly sensitive and selective, allowing for the simultaneous determination of the parent drug and its metabolites like D-13223 in biological matrices such as plasma, urine, and feces. bjmu.edu.cnnih.govnih.gov

Typically, a triple quadrupole tandem mass spectrometer is used, operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. bjmu.edu.cnnih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte, which provides excellent specificity and reduces matrix interference. For instance, a method was developed to quantify flupirtine and D-13223 in human plasma with a limit of quantitation of 10 ng/mL and 2 ng/mL, respectively. nih.gov Another LC-MS/MS method used an electrospray ionization (ESI) source in positive ion mode for detection. bjmu.edu.cn

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems (e.g., LC-Q Exactive Orbitrap), offers even greater analytical power. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which facilitates the identification of unknown metabolites by determining their elemental composition. researchgate.net Data-dependent acquisition modes can be used to automatically trigger MS/MS fragmentation of detected compounds, providing structural information for metabolite identification. nih.gov

Chromatographic Separation Techniques for Comprehensive Metabolite Profiling

Effective chromatographic separation is critical to resolve the parent drug from its various metabolites before mass spectrometric detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used. nih.gov

C18 columns are frequently employed for the separation of flupirtine and its metabolites. bjmu.edu.cnnih.govnih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govnih.gov The pH of the aqueous phase is often adjusted with additives like formic acid or triethylamine (B128534) to ensure optimal peak shape and ionization efficiency. nih.govnih.gov

For example, one validated method used a mobile phase of acetonitrile-water-formic acid (60:40:1, v/v/v) with a C18 column. nih.gov Another method employed an isocratic mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (50:50, v/v) for separating flupirtine and D-13223. nih.gov Gradient elution, where the mobile phase composition is changed over time, can also be used for separating a more complex mixture of metabolites. nih.gov These chromatographic techniques are essential for achieving the comprehensive metabolite profiling necessary to understand the disposition of Desfluoro Flupirtine Hydrochloride.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Elucidation of Structural Determinants for Pharmacological Activity

The pharmacological activity of desfluoro flupirtine (B1215404) hydrochloride and its analogs is intrinsically linked to their specific structural features. Modifications to the core molecule can profoundly influence its interaction with biological targets, primarily potassium channels.

Impact of Structural Modifications on Potassium Channel Opening Activity

The primary mechanism of action of flupirtine and its analogs is the opening of neuronal voltage-gated potassium channels, particularly KCNQ2/KCNQ3 (Kv7.2/Kv7.3) subtypes. nih.gov Research into the structure-activity relationship (SAR) has revealed key determinants for this activity.

The carbamate (B1207046) group is understood to be crucial for the potassium channel opening activity. nih.gov Its electron density plays a significant role in the binding interaction with Kv7 channels. nih.gov Molecular modeling studies suggest that the carbamate group of flupirtine may form a hydrogen bond with the indole-NH of a tryptophan residue (Trp265) within the Kv7.3 channel. nih.gov

| Structural Modification | Effect on Potassium Channel Opening Activity | Rationale/Observation |

|---|---|---|

| Replacement of secondary amino bridge with a thioether linkage | Retained or improved activity | Aims to alter the oxidation pathway while preserving the necessary conformation for channel interaction. nih.gov |

| Systematic alkylation of the parent compound | EC50 values for channel opening correlated with oxidation potentials. nih.gov | Suggests a link between the ease of oxidation and the potency of the compound. nih.gov |

Influence of Substituent Patterns on Receptor Modulatory Properties

While the primary target is the Kv7 channel, flupirtine and its analogs can also modulate other receptors, although often at higher concentrations. nih.govmedchemexpress.com The substituent pattern on the aromatic rings can influence these off-target activities.

For instance, flupirtine has been shown to exhibit functional NMDA receptor antagonism. nih.govmedchemexpress.com However, this effect is observed at concentrations significantly higher than those required for its analgesic effects. nih.gov The removal of the fluorine atom, as in desfluoro flupirtine, could potentially alter these modulatory properties, though specific data on desfluoro flupirtine's direct receptor modulation is less abundant. The focus of SAR studies has largely been on optimizing Kv7 channel activity and minimizing toxicity. researchgate.net

Investigation of Structure-Metabolism Relationships

The metabolic fate of flupirtine and its analogs is a critical area of research, particularly concerning the formation of reactive metabolites. researchgate.netnih.gov Understanding the relationship between the chemical structure and metabolic pathways is essential for designing safer compounds.

Structural Elements Correlated with Oxidative Metabolism Susceptibility

The chemical structure of flupirtine contains elements that are susceptible to oxidative metabolism. The pyridine (B92270) ring and the secondary amino bridge are key sites for metabolic attack. nih.gov The highest occupied molecular orbital (HOMO) of flupirtine is localized around the pyridine ring, making it prone to oxidation and the formation of potentially reactive azaquinone diimine metabolites. nih.gov

The presence of the secondary amino group connecting the two aromatic moieties is a critical structural feature contributing to the formation of these reactive intermediates. rsc.org This has prompted the design of analogs where this nitrogen atom is replaced to circumvent this metabolic pathway. rsc.org

Design Strategies for Modulating Metabolic Stability and Pathway Diversion

A primary strategy to enhance metabolic stability and divert metabolism away from the formation of reactive species involves modifying the susceptible structural elements. Replacing the secondary amino bridge with a thioether linkage is a prominent example of this approach. nih.govrsc.org This modification shifts the HOMO from the pyridine ring to the sulfur atom, thereby altering the molecule's oxidation pathway. nih.gov Instead of forming quinone diimines, these thioether analogs are expected to be metabolized to sulfoxides and sulfones, which are generally considered less reactive. rsc.org

Another approach involves altering the substitution pattern on the aromatic rings to influence the sites of metabolism. However, the replacement of the bridging nitrogen has been a more direct and explored strategy to avoid the formation of the specific reactive metabolites associated with flupirtine. rsc.org

Correlation of Structural Features with Specific Metabolite Formation

The structure of flupirtine is directly linked to the formation of its major metabolites. The presence of the carbamate group and the p-fluorobenzylamino side chain leads to specific metabolic transformations. One of the main metabolic pathways for flupirtine involves the hydrolytic cleavage of the carbamate group, followed by acetylation to form the active metabolite D13223. nih.gov Another significant pathway is the formation of p-fluorohippuric acid. nih.govnih.gov

The formation of potentially toxic quinone diimines is attributed to the oxidation of the aminopyridine core. researchgate.netnih.gov Research on various flupirtine analogs has helped to elucidate the mechanistic details of these pathways. nih.gov By comparing the metabolism of different analogs, researchers can correlate specific structural features with the propensity to form certain metabolites. For example, analogs lacking the secondary amino bridge, such as the thioether derivatives, are designed to avoid the formation of the problematic quinone diimines. rsc.org

| Structural Feature | Associated Metabolic Pathway | Resulting Metabolite(s) |

|---|---|---|

| Carbamate group | Hydrolytic cleavage and subsequent acetylation nih.gov | D13223 (active metabolite) nih.gov |

| p-Fluorobenzylamino side chain | Metabolic cleavage nih.gov | p-Fluorohippuric acid nih.gov |

| Aminopyridine core with secondary amino bridge | Oxidation nih.govnih.gov | Reactive quinone diimines nih.govnih.gov |

| Thioether bridge (in analogs) | Oxidation rsc.org | Sulfoxides and sulfones rsc.org |

Comparative SAR/SMR Analysis with Flupirtine and Other Analogs

The study of Desfluoro-Flupirtine Hydrochloride, the non-fluorinated analogue of Flupirtine, is critical for understanding the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) within this class of K_v_7 potassium channel openers. Research has largely been driven by the need to mitigate the hepatotoxicity associated with Flupirtine, which is linked to its metabolic pathway. nih.govnih.gov By comparing Desfluoro-Flupirtine to its parent compound and other key analogs, researchers can elucidate the chemical features responsible for both therapeutic activity and adverse metabolic transformations.

The primary safety concern with Flupirtine is its metabolic oxidation into reactive and unstable azaquinone diimine intermediates. nih.gov These metabolites are believed to be a major contributor to the drug-induced liver injury observed in some patients. nih.gov Computational studies show that the highest occupied molecular orbital (HOMO) of Flupirtine is located around the pyridine ring, making it susceptible to oxidation. nih.gov Therefore, a key strategy in designing safer analogs has been to introduce chemical modifications that alter the electronic properties of the molecule to prevent the formation of these reactive intermediates, without compromising the desired K_v_7 channel opening activity. nih.govresearchgate.net

A significant body of research has focused on how modifications to the Flupirtine scaffold influence its metabolic fate. One of the main metabolic pathways for Flupirtine, aside from the problematic oxidation, is the cleavage of the 4-fluorobenzylamine (B26447) moiety, which ultimately leads to the formation of the biologically inactive 4-fluorohippuric acid. nih.gov Studies involving numerous Flupirtine analogues have been conducted to understand the mechanistic details of this pathway and its potential link to hepatotoxicity. nih.govresearchgate.net

The comparative analysis of Desfluoro-Flupirtine, Flupirtine, and other derivatives, such as thioether analogs, provides crucial insights. Thioether analogs, for instance, where the benzylamino bridge is replaced by a sulfur atom, have shown particular promise. In these compounds, the HOMO shifts from the pyridine ring to the sulfur atom. nih.gov This modification effectively prevents the formation of the toxic azaquinone diimines while maintaining or even enhancing the K_v_7 channel opening activity. nih.gov The deazathio-flupirtine analog, for example, is as active as Flupirtine but is considered non-toxic in vitro, making it a valuable lead compound for developing safer analgesics. nih.gov

The following tables present a comparative analysis based on research findings.

Interactive Data Table: Comparative Structure-Activity Relationship (SAR) of Flupirtine Analogs

This table summarizes how key structural modifications affect the K_v_7.2/K_v_7.3 channel opening activity compared to the parent compound, Flupirtine.

| Compound | Key Structural Modification | Relative K_v_7.2/K_v_7.3 Activity | Research Finding |

| Flupirtine | Parent compound with 4-fluoro-benzylamino group. | Baseline Activity | The analgesic effect is associated with the opening of hetero-tetrameric voltage-gated potassium channels, consisting of the subunits K_v_7.2 and K_v_7.3. nih.gov |

| Desfluoro-Flupirtine | Removal of the fluorine atom from the benzyl (B1604629) ring. | Activity Maintained | The core structure retains the necessary features for interaction with the K_v_7 channel. Studies on various analogs show that modifications on the benzyl ring can be made without losing the primary mechanism of action. nih.govresearchgate.net |

| Deazathio-Flupirtine Analogues | Replacement of the amino bridge with a thioether (-S-) link. | As active as or more potent than Flupirtine. | Closely related deazathio‐flupirtine analogues are as active as Flupirtine. nih.gov Some thioether derivatives are markedly more potent and effective. nih.gov |

| Retigabine | Isosteric replacement of the pyridine ring with a phenyl ring. | Active K_v_7 Channel Opener | A structurally related K_v_7 channel opener that was developed for epilepsy but also faced safety concerns due to reactive metabolites. nih.govresearchgate.net |

Interactive Data Table: Comparative Structure-Metabolism Relationship (SMR) of Flupirtine Analogs

This table outlines how structural changes influence the metabolic pathways, particularly concerning the formation of potentially toxic metabolites.

| Compound | Key Structural Modification | Primary Metabolic Concern | Alternative Metabolic Pathway | Research Finding |

| Flupirtine | Parent compound. | Formation of reactive azaquinone diimine metabolites from oxidation of the pyridine ring. | Cleavage of the 4-fluorobenzylamine moiety to form 4-fluorobenzoic acid, which is then conjugated. nih.gov | The highest occupied molecular orbital (HOMO) is localized on the pyridine ring, explaining its susceptibility to oxidation. nih.gov |

| Desfluoro-Flupirtine | Removal of the fluorine atom. | Potential for azaquinone diimine formation remains, as the pyridine ring is unaltered. | Cleavage of the benzylamine (B48309) moiety to form benzoic acid. | The fundamental metabolic vulnerability of the pyridine ring is not addressed by removing the fluorine atom. nih.govnih.gov |

| Deazathio-Flupirtine Analogues | Replacement of the amino bridge with a thioether (-S-) link. | Formation of azaquinone diimines is avoided. | Oxidation of the sulfur atom to sulfoxides. nih.gov | The HOMO shifts from the pyridine ring to the sulfur atom, thus preventing the formation of the toxic metabolites. nih.gov These analogs do not form reactive oxidation products in vitro. nih.gov |

| Retigabine | Isosteric replacement of the pyridine ring with a phenyl ring. | Also forms reactive metabolites leading to side effects like tissue discoloration. | N/A | Both Flupirtine and Retigabine are fraught with issues related to reactive metabolites arising from oxidative metabolism. nih.govresearchgate.net |

Computational Chemistry Applications in Desfluoro Flupirtine Hydrochloride Research

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Desfluoro Flupirtine (B1215404) Hydrochloride, these methods are crucial for understanding how it interacts with its intended biological targets.

Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand, such as Desfluoro Flupirtine Hydrochloride, when it interacts with a target protein. The principal target for flupirtine and its analogues is the voltage-gated potassium channel, specifically the heterotetrameric Kv7.2/7.3 channel, which is critical for regulating neuronal excitability. nih.govnih.gov

Docking studies for flupirtine analogues are typically performed using homology models of the Kv7.2/7.3 channel, often based on related crystal structures like the Kv1.2/Kv2.1 channel, or more recently, cryo-electron microscopy (cryo-EM) structures of Kv7 channels. acs.orgresearchgate.net These studies help to identify a plausible binding pocket and key amino acid residues involved in the interaction. For instance, research on related compounds suggests that the carbamate (B1207046) group may form a hydrogen bond with the indole (B1671886) nitrogen of a highly conserved tryptophan residue (Trp265 in Kv7.3), which is essential for the channel-opening activity. nih.govresearchgate.net

By performing docking simulations with this compound, researchers can predict its binding energy and pose within the Kv7 channel pore. The removal of the fluorine atom from the benzylamine (B48309) moiety (the key difference between flupirtine and desfluoro-flupirtine) would be a central focus of such studies, as it could alter the electronic and steric interactions within the binding site. These predictions are vital for generating hypotheses about the compound's potency and for guiding the synthesis of new derivatives with improved affinity. acs.org

Table 1: Illustrative Docking Scores of Flupirtine Analogues against a Kv7.2/7.3 Model

This table provides hypothetical, yet representative, docking scores to illustrate how computational models differentiate the binding affinities of various flupirtine derivatives. Lower binding energy values typically indicate a more stable and favorable interaction.

| Compound | Key Structural Modification | Predicted Binding Energy (kcal/mol) | Predicted Key Interaction Residue |

|---|---|---|---|

| Flupirtine | 4-fluoro-benzylamine | -9.5 | Trp265 |

| Desfluoro Flupirtine | Benzylamine (no fluorine) | -9.1 | Trp265 |

| Retigabine | 4-fluoro-benzylamine, different core | -9.8 | Trp265 |

| Thioether Analogue | Sulphur bridge instead of NH | -8.9 | Trp265 |

While docking provides a static snapshot of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the range of possible three-dimensional shapes (conformations) that this compound can adopt. MD simulations then simulate the physical movements of the atoms in the ligand-protein complex over time. researchgate.net

MD simulations are used to validate the binding poses predicted by docking studies. researchgate.netmdpi.com By embedding the docked complex into a simulated physiological environment (e.g., a lipid bilayer with water and ions) and running a simulation for nanoseconds, researchers can assess the stability of the interaction. mdpi.com If the ligand remains stably bound in its predicted pose throughout the simulation, it lends confidence to the docking result. These simulations can also reveal subtle changes in the protein's conformation upon ligand binding and highlight the roles of specific water molecules in mediating interactions, providing a more complete picture of the binding event. mdpi.com

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are employed to understand the electronic structure and reactivity of molecules with high accuracy. These methods are particularly important for studying flupirtine analogues due to the parent drug's association with toxicity linked to its metabolic oxidation. nih.govresearchgate.net

A significant safety concern with flupirtine is its metabolic conversion into reactive electrophilic quinone diimines, which can lead to hepatotoxicity. researchgate.netnih.gov This oxidation is related to the molecule's electronic properties. QM calculations are used to determine the energy and location of the Highest Occupied Molecular Orbital (HOMO). The HOMO represents the region of the molecule most susceptible to losing an electron, i.e., being oxidized. nih.govresearchgate.net

For flupirtine, calculations show that the HOMO is localized on the diaminopyridine ring, explaining its susceptibility to oxidation to form the toxic metabolites. nih.govresearchgate.net In designing safer analogues, computational chemists calculate the HOMO for new derivatives. The goal is to modify the structure in a way that shifts the HOMO away from the vulnerable ring system. For example, in certain thio-analogues, the HOMO is shifted to the sulfur atom, leading to the formation of less reactive sulfoxide (B87167) or sulfone metabolites instead of quinone diimines. nih.govresearchgate.net

For this compound, QM calculations would predict its oxidation potential and the location of its HOMO. This would allow a direct comparison to flupirtine to assess whether the removal of the electron-withdrawing fluorine atom significantly alters its electronic profile and, by extension, its propensity to form reactive metabolites. nih.gov

Table 2: Illustrative Calculated Electronic Properties of Flupirtine Analogues

This table shows example data from quantum mechanical calculations, demonstrating how modifications to the flupirtine structure can alter electronic properties linked to metabolic stability and reactivity.

| Compound | HOMO Energy (eV) | Calculated Oxidation Potential (V) | Predicted Primary Site of Oxidation |

|---|---|---|---|

| Flupirtine | -5.2 | +0.75 | Diaminopyridine Ring |

| Desfluoro Flupirtine | -5.1 | +0.72 | Diaminopyridine Ring |

| Deazathio-flupirtine | -5.5 | +0.85 | Sulphur Atom |

Beyond predicting static electronic properties, computational methods can model the entire reaction pathway for metabolic transformations. This involves calculating the energy of intermediates and transition states to determine the most likely metabolic routes. nih.gov

For this compound, researchers can model the proposed oxidation pathways that could lead to potentially reactive species. By calculating the activation energies for different steps, they can predict the major and minor metabolites. This is crucial for understanding its biotransformation and for comparison with flupirtine's known metabolic profile, which includes N-acetylation and glucuronidation in addition to oxidation. nih.gov Such models provide critical insights that can help predict whether this compound would follow a similar or a divergent, potentially safer, metabolic fate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

QSAR and QSMR are statistical modeling techniques that correlate the chemical structure of a series of compounds with their biological activity or metabolic properties, respectively. nih.gov These models are powerful tools in medicinal chemistry for predicting the properties of novel compounds without the need for immediate synthesis and testing. mdpi.commdpi.com

For a series of flupirtine analogues including this compound, a QSAR model would be developed by:

Assembling a Dataset: Compiling a list of flupirtine analogues with their measured biological activity (e.g., EC₅₀ for Kv7.2/7.3 channel activation) and toxicity (e.g., LD₅₀ in a hepatocyte cell line). nih.govnih.gov

Calculating Descriptors: For each molecule, calculating a wide range of numerical descriptors that represent its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.

Building a Model: Using statistical methods to create a mathematical equation that links the descriptors to the biological activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues. Similarly, a QSMR or QSAR model for toxicity could predict the potential hepatotoxicity of this compound based on its structural features compared to other analogues with known toxicity profiles. nih.govmdpi.com These models provide crucial guidance for optimizing lead compounds, aiming to maximize therapeutic activity while minimizing undesirable metabolic outcomes and toxicity.

Machine Learning and Artificial Intelligence in Analog Design and Prediction

Machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in medicinal chemistry, offering sophisticated tools for the design of new analogs and the prediction of their properties. nih.govnih.gov In the context of this compound, a close analog of Flupirtine, these computational approaches can be instrumental in navigating the complex chemical space to identify molecules with improved characteristics.

The core of AI in drug discovery lies in its capacity to learn from large datasets of chemical structures and their associated biological activities. nih.gov ML and deep learning (DL) algorithms can be trained to recognize the subtle relationships between a molecule's structure and its function, pharmacokinetic profile, and potential toxicity. nih.gov For instance, by analyzing a database of known Kv7 channel openers, an AI model could identify the key structural motifs essential for activity and those associated with adverse effects. This knowledge can then be used to generate novel molecular structures that are predicted to have high potency and a better safety profile. nih.gov

One of the significant challenges with the parent compound, Flupirtine, was its potential for hepatotoxicity, linked to the formation of reactive quinone diimine metabolites. nih.gov Computational studies, such as the calculation of molecular orbitals (HOMO and HOMO-1), have been used to understand the electronic features that make the pyridine (B92270) ring susceptible to oxidation. nih.gov AI and ML models can expand on these principles by being trained to predict the metabolic fate of new analogs. By incorporating descriptors related to electronic properties and known metabolic pathways, these models can flag potential liabilities early in the design process, steering development towards more stable compounds.

The application of AI extends to the de novo design of molecules. nih.gov Generative models can propose entirely new chemical scaffolds that adhere to a set of desired properties, such as high affinity for the Kv7.2/7.3 channel and low potential for off-target effects. This approach significantly broadens the scope of chemical diversity beyond simple modifications of an existing template. A hypothetical workflow for designing analogs of this compound using AI could involve:

Data Curation: Assembling a dataset of known Kv7 channel modulators with their activities and properties.

Model Training: Using this data to train a predictive model that understands the structure-activity relationships (SAR).

Analog Generation: Employing a generative model to create a virtual library of novel analogs based on the learned relationships.

Property Prediction: Using the trained model to predict the potency, selectivity, and potential toxicity of the generated analogs.

Prioritization: Ranking the virtual compounds for synthesis and experimental testing based on their predicted profiles.

Table 1: Hypothetical Application of AI in Analog Design of Kv7 Openers

| AI Application | Description | Potential Impact on Desfluoro Flupirtine Analog Research |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models trained on existing data to predict the biological activity of new compounds. | Rapidly estimate the Kv7.2/7.3 opening activity of novel Desfluoro Flupirtine analogs, prioritizing the most promising candidates for synthesis. |

| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. | Design entirely new scaffolds that mimic the pharmacophore of Desfluoro Flupirtine but possess improved metabolic stability or other properties. |

| Metabolic Fate Prediction | Models trained to predict how a compound will be metabolized in the body. | Identify analogs less likely to form reactive metabolites, potentially avoiding the toxicity issues seen with the parent compound, Flupirtine. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of analogs with poor pharmacokinetic profiles or potential off-target toxicities, saving time and resources. |

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a cornerstone of modern computational drug discovery, allowing researchers to efficiently search through vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov In the development of analogs related to this compound, VS can be a powerful tool for hit identification and lead optimization.

The primary targets for Desfluoro Flupirtine and its parent compound are the Kv7.2 and Kv7.3 potassium channels. nih.gov These channels are crucial for regulating neuronal excitability, making them important targets for conditions like epilepsy and chronic pain. nih.govmpu.edu.mo Virtual screening strategies for these targets can be broadly categorized into two types: structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. researchgate.net With the increasing availability of experimentally determined or accurately predicted structures of ion channels, SBVS has become a valuable technique. mpu.edu.mo The process involves docking a large number of compounds from a virtual library into the binding site of the Kv7.2/7.3 channel. A scoring function then estimates the binding affinity of each compound, allowing researchers to rank and select the most promising candidates for further investigation. researchgate.net This approach can help in identifying novel scaffolds that fit the binding pocket and can be optimized to become potent channel openers.

Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is not available, LBVS provides an alternative. nih.gov This method uses the chemical structure of known active compounds, such as Flupirtine or Retigabine, as a template. nih.gov A pharmacophore model can be generated, which represents the essential three-dimensional arrangement of chemical features required for biological activity. This model is then used to search for other molecules in a database that share these key features. nih.gov Similarity searching, based on 2D fingerprints or 3D shape, is another LBVS technique that can identify compounds with structural resemblance to the known active ligands. researchgate.net

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this phase as well. For example, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to rationalize binding affinities and guide further modifications. nih.gov Free energy calculations can be employed to more accurately predict the impact of a chemical modification on the binding affinity.

A study focused on designing new Kv7.2/3 activators based on the Flupirtine and Retigabine templates successfully synthesized a series of new compounds. nih.gov This work highlights a retro-metabolic drug design approach, where modifications were made to avoid the metabolic liabilities of the parent drugs. The resulting compounds were then characterized for their channel-opening activity, leading to the identification of a lead structure with a significantly improved toxicity/activity ratio compared to Flupirtine. nih.gov

Table 2: Virtual Screening and Optimization Workflow for Kv7 Channel Modulators

| Step | Computational Method | Objective | Example Application for Desfluoro Flupirtine Research |

| 1. Target Preparation | Homology Modeling/Protein Structure Prediction | Obtain a 3D structure of the Kv7.2/7.3 channel if an experimental structure is unavailable. | Generate a reliable model of the Kv7.2/7.3 channel's binding site for Desfluoro Flupirtine. |

| 2. Library Screening | Molecular Docking (SBVS) or Pharmacophore Searching (LBVS) | Identify initial "hit" compounds from large chemical databases. | Screen millions of compounds to find novel scaffolds that are predicted to bind to the Kv7 channel. |

| 3. Hit-to-Lead | Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the hit compound in the binding site. | Understand how a promising hit interacts with key residues of the channel over time. |

| 4. Lead Optimization | Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Predict the change in binding affinity resulting from a chemical modification. | Guide the chemical synthesis by predicting which modifications to the Desfluoro Flupirtine scaffold will most improve potency. |

By integrating these advanced computational strategies, the research and development of compounds like this compound can be pursued with greater efficiency and a higher probability of success, ultimately aiming to deliver safer and more effective therapeutic options.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. For a compound like Desfluoro Flupirtine (B1215404) Hydrochloride, liquid chromatography is particularly vital for quantification and purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the analysis of pharmaceutical compounds and related substances. The development of a stability-indicating RP-HPLC method is essential for separating Desfluoro Flupirtine Hydrochloride from any potential degradation products.

Method development typically involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. Key considerations include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For compounds similar in structure to this compound, C18 columns are commonly employed as the stationary phase. nih.govsemanticscholar.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as methanol or acetonitrile (B52724). nih.govnih.govijpsi.org The pH of the mobile phase is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak symmetry. nih.gov Detection is frequently carried out using a photodiode array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.govresearchgate.net

Once developed, the method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is suitable for its intended purpose. nih.govsemanticscholar.org Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. semanticscholar.orgijpsi.org

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. semanticscholar.orgijpsi.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. semanticscholar.orgijpsi.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govsemanticscholar.org

Table 1: Example HPLC Method Parameters for Related Amino-Pyridine Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., Thermo BDS Hypersil, 250 x 4.6 mm, 5µm) | semanticscholar.org |

| Mobile Phase | Methanol:Water (pH adjusted with acid) | nih.govsemanticscholar.org |

| Flow Rate | 1.0 mL/min | nih.govsemanticscholar.org |

| Detection | UV at 250 nm or 254 nm | nih.govsemanticscholar.org |

| Injection Volume | 20 µL | researchgate.net |

| Temperature | Ambient | researchgate.net |

Table 2: Typical Validation Summary for HPLC Methods of Related Compounds

| Validation Parameter | Typical Result | Source |

|---|---|---|

| Linearity Range | 20-120 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | ijpsi.org |

| Accuracy (% Recovery) | 98-102% | semanticscholar.org |

| Precision (% RSD) | < 2% | nih.gov |

| Robustness | Unaffected by minor changes in flow rate, pH | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed. While specific UHPLC applications for this compound are not detailed in the provided context, the technique offers considerable advantages for its analysis. The increased peak capacity allows for better separation of the main compound from closely related impurities, and the faster analysis times improve laboratory throughput, which is especially beneficial in high-volume screening environments.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and can also be used for quantification, often in combination with chromatographic techniques.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides both separation and mass identification, offering high specificity and sensitivity. mdpi.com

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.combjmu.edu.cn In this technique, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a resulting fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected-Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for quantification even in complex biological matrices. bjmu.edu.cnnih.gov Methods for related compounds have been developed using triple quadrupole tandem mass spectrometers with electrospray ionization (ESI) in positive ion mode. bjmu.edu.cn

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, provides highly accurate mass measurements. This capability is crucial for determining the elemental composition of the parent compound and its metabolites or degradation products, thereby aiding in their structural identification. ekb.eg

Table 3: LC-MS/MS Parameters for Quantification of Structurally Similar Compounds

| Parameter | Description | Source |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.govbjmu.edu.cn |

| MS System | Triple Quadrupole (QqQ) | bjmu.edu.cn |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | bjmu.edu.cn |

| Extraction | Liquid-Liquid Extraction | nih.govbjmu.edu.cn |

| Column | C18 | bjmu.edu.cn |

| Mobile Phase | Acetonitrile/Water/Ammonia (B1221849) or Formate (B1220265) Buffer | nih.govbjmu.edu.cn |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. azom.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals is proportional to the number of protons they represent. preprints.org

¹³C NMR: Shows the number of different types of carbon atoms in a molecule. preprints.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR: Since this compound lacks a fluorine atom, this technique would be used to confirm its absence, especially when comparing it to its fluorinated analogue, Flupirtine. Fluorine is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. nsf.gov

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for a complete and detailed assignment of the molecular structure. preprints.org

Infrared (IR) Spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. For example, N-H stretching vibrations for the amine and carbamate (B1207046) groups, C=O stretching for the carbamate ester, and C-N and C-O stretching vibrations. This technique is primarily used for structural confirmation and identification by comparing the obtained spectrum to a reference standard.

Method Validation Parameters for Research Applications

Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. The parameters for validation are outlined in guidelines provided by the International Council for Harmonisation (ICH). For research applications involving this compound, the following validation parameters, based on studies of Flupirtine Maleate (B1232345), are essential. nih.gov

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of UV-Visible spectrophotometry, specificity can be demonstrated by comparing the spectra of the analyte with those of potential interfering substances. For chromatographic methods, which are often used in conjunction with UV-Visible detection, specificity is demonstrated by the resolution of the analyte peak from other peaks. utu.ac.innih.gov

For instance, in a stability-indicating RP-HPLC method for Flupirtine Maleate, the method was proven to be specific by successfully separating the degradation products formed under various stress conditions (acidic, basic, oxidative) from the main drug peak nih.govsemanticscholar.org.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.